molecular formula C23H25N3O4 B2922875 4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920409-74-1

4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2922875
CAS No.: 920409-74-1
M. Wt: 407.47
InChI Key: FGSOYRQFFRJXQR-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Biological Activity

The compound 4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide , also referred to by its chemical identifiers, is a synthetic benzamide derivative with a complex molecular structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inhibition of receptor tyrosine kinases.

Molecular Formula

  • C23H25N3O4

Structural Features

  • The compound features an ethoxy group , a benzamide moiety , and a pyridazine derivative , which contribute to its unique chemical properties and potential biological activities.

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies have suggested that it could act as an inhibitor of specific receptor tyrosine kinases, which are often implicated in cancer progression. The interaction with these biological targets raises the possibility of therapeutic applications in oncology.

Case Studies and Investigations

  • In vitro studies : Initial investigations have shown that compounds similar to this compound exhibit notable biological activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting cell proliferation associated with specific mutations in cancer cells.
  • Molecular Docking Studies : Computational studies have indicated that the compound may effectively bind to target proteins involved in tumor growth, suggesting a pathway for further experimental validation.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential anticancer agent; inhibits receptor tyrosine kinases
4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamidesSimilar structural featuresEffective RET kinase inhibitors

Properties

IUPAC Name

4-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-28-19-9-5-17(6-10-19)21-13-14-22(26-25-21)30-16-15-24-23(27)18-7-11-20(12-8-18)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSOYRQFFRJXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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